Reactive Blue 74
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Overview
Description
Reactive Blue 74 is a synthetic dye belonging to the class of reactive dyes. It is commonly used in the textile industry for dyeing and printing cotton and viscose fabrics. The compound is known for its brilliant blue color and high solubility in water. Its chemical structure includes an anthraquinone core, which contributes to its vibrant hue and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Reactive Blue 74 is synthesized through a multi-step process involving the condensation of bromamic acid and 2,4,6-trimethyl-3,5-diaminobenzenesulfonic acid, followed by further condensation with cyanuric chloride and ethanol. The final product is obtained after a third condensation reaction, salting out, filtration, and drying .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the aforementioned reactions are carried out under controlled conditions. The process typically includes:
Condensation Reactions: Conducted at specific temperatures and pH levels to ensure optimal yield.
Salting Out: Used to precipitate the dye from the reaction mixture.
Filtration and Drying: To obtain the final powdered form of the dye.
Chemical Reactions Analysis
Types of Reactions: Reactive Blue 74 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its solubility and color.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and sodium perborate.
Reducing Agents: Sodium hydrosulfite is commonly used.
Nucleophiles: Hydroxide ions and amines are typical nucleophiles involved in substitution reactions.
Major Products:
Oxidation Products: These can include various oxidized forms of the dye, which may exhibit different color properties.
Reduction Products: Reduced forms of the dye, often leading to a loss of color.
Substitution Products: Covalently bonded dye-fiber complexes, which are the desired outcome in textile applications.
Scientific Research Applications
Reactive Blue 74 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biological studies.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
Mechanism of Action
Reactive Blue 74 can be compared with other reactive dyes such as Reactive Blue 19 and Reactive Blue 4:
Reactive Blue 19: Known for its high reactivity and strong color, but may have different solubility and fastness properties.
Reactive Blue 4: Often used in similar applications but may differ in terms of molecular structure and reactivity.
Uniqueness: this compound is unique due to its specific anthraquinone structure, which imparts distinct color properties and stability. Its high solubility and reactivity make it particularly suitable for textile applications .
Comparison with Similar Compounds
- Reactive Blue 19
- Reactive Blue 4
- Reactive Blue 194
Properties
IUPAC Name |
disodium;1-amino-4-[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN6O9S2.2Na/c1-5-44-28-34-26(29)33-27(35-28)32-22-11(2)21(12(3)25(13(22)4)46(41,42)43)31-16-10-17(45(38,39)40)20(30)19-18(16)23(36)14-8-6-7-9-15(14)24(19)37;;/h6-10,31H,5,30H2,1-4H3,(H,38,39,40)(H,41,42,43)(H,32,33,34,35);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROUGDTTZOUGDD-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=C(C(=C(C(=C2C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)Cl.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN6Na2O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12677-16-6 |
Source
|
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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